3-(4-Nitro-3-indolyl)propanoic acid is an organic compound classified under indolyl carboxylic acids and derivatives. It features a propanoic acid moiety linked to a nitro-substituted indole structure. This compound has garnered interest due to its potential biological activities, including applications in medicinal chemistry and biochemistry.
This compound is synthesized through the nitration of indole derivatives, specifically 3-indolepropionic acid, using nitrating agents like nitric acid or a mixture of nitric and sulfuric acids. The synthesis process requires careful control of reaction conditions to achieve selective nitration at the desired position on the indole ring.
The synthesis of 3-(4-Nitro-3-indolyl)propanoic acid typically involves:
The molecular formula for 3-(4-Nitro-3-indolyl)propanoic acid is , with a molecular weight of approximately 234.21 g/mol.
3-(4-Nitro-3-indolyl)propanoic acid can participate in several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 3-(4-Nitro-3-indolyl)propanoic acid involves its interaction with various biological targets. The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to diverse biological effects. Additionally, the indole ring can modulate the activity of specific receptors or enzymes, contributing to its therapeutic potential.
Property | Value |
---|---|
Molecular Formula | |
IUPAC Name | 3-(4-nitro-1H-indol-3-yl)propanoic acid |
InChI Key | UFRZCJIRPOCNPA-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=C(C(=C1)N+[O-])C(=CN2)CCC(=O)O |
These properties are essential for understanding the compound's behavior in various environments .
The applications of 3-(4-Nitro-3-indolyl)propanoic acid span multiple scientific fields:
CAS No.: 122547-72-2
CAS No.: 92292-84-7
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 4377-76-8